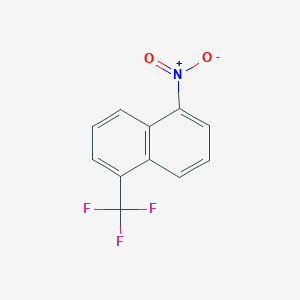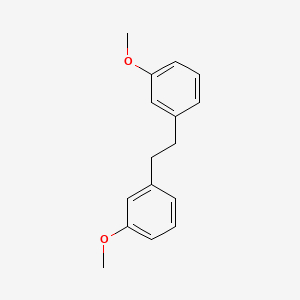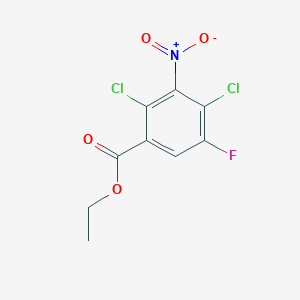
1-Nitro-5-(trifluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitro-5-(trifluoromethyl)naphthalene (1-NTFN) is a trifluoromethylated nitroaromatic compound that has been studied for its potential applications in the chemical and pharmaceutical industries. 1-NTFN is a highly reactive compound that can be synthesized using a variety of methods, including nitration, oxidation, and reduction. Its unique structure makes it an attractive candidate for use in a variety of applications. Synthesis Method 1-NTFN can be synthesized using a variety of methods. The most common method is nitration, in which nitric acid is used to oxidize the naphthalene ring. This reaction produces a nitro group, which is then reduced to a trifluoromethyl group. Other methods of synthesis include oxidation with hydrogen peroxide and reduction with sodium borohydride. Scientific Research Applications 1-NTFN has been studied for its potential applications in the chemical and pharmaceutical industries. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. Additionally, it has been used to study the structure and reactivity of organic molecules. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Mechanism of Action 1-NTFN is a highly reactive compound that can undergo a variety of reactions. It can be oxidized to form a nitro group, which can then be reduced to a trifluoromethyl group. It can also be used to catalyze the formation of various organic compounds, such as amines, peptides, and carbohydrates. Additionally, it can be used to study the structure and reactivity of organic molecules. Biochemical and Physiological Effects 1-NTFN has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme NADPH oxidase, which plays an important role in the regulation of cellular metabolism. Additionally, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as cancer and heart disease. Advantages and Limitations for Lab Experiments The use of 1-NTFN in laboratory experiments has several advantages. It is a highly reactive compound, which makes it useful for synthesizing a variety of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic, which can make it difficult to work with in a laboratory setting. Future Directions 1-NTFN has potential applications in the chemical and pharmaceutical industries. It could be used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. Additionally, it could be used to study the structure and reactivity of organic molecules. It could also be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, its antioxidant properties could be explored for potential therapeutic applications. Finally, its potential toxicity could be further studied in order to develop safer methods of using it in laboratory experiments.
属性
IUPAC Name |
1-nitro-5-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVHKZOKYNGHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)
![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)
![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)


![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)


